(E)-10-Hexadecenal
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Pheromone Research in Moths
Elephant Hawk-Moth and Silver-Striped Hawk-Moth : (E)-11-hexadecenal and (10E, 12E)-10,12-hexadecadienal, closely related to (E)-10-Hexadecenal, are key components in the pheromones of these moths, playing a crucial role in mating and communication (Bestmann et al., 1992).
Yellow Peach Moth : Minor components of its sex pheromone include variants of hexadecenal, suggesting a role in mating behavior (Liu et al., 1994).
Early Spring Moths : (Z)-11-Hexadecenal, structurally similar to (E)-10-Hexadecenal, functions as a sex attractant in various moth species (Landolt et al., 2018).
Pickleworm : In pickleworm moths, (E)-11-hexadecenal is a component of the female sex pheromone, which is crucial for attracting males (Klun et al., 2005).
Tea Leafroller : This moth species is attracted to hexadecenal, indicating its significance as a sex pheromone (Ando et al., 1985).
Sweetpotato Vine Borer Moth : (E)-10-hexadecenal is identified as a minor component in the sex pheromone of this moth, influencing its mating behavior (Wakamura et al., 2010).
Artichoke Plume Moth : (Z)-11-Hexadecenal, a compound similar to (E)-10-Hexadecenal, is the primary component of the female sex pheromone in this species (Klun et al., 1981).
Corn Earworm Moth : Interestingly, (Z)-ll-hexadecenal, related to (E)-10-Hexadecenal, acts as an inhibitor rather than an attractant in the corn earworm moth (Sekul et al., 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-hexadec-10-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCOWKIHZCSCF-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-10-Hexadecenal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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